(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one
Description
(E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one is a boronic ester derivative featuring an α,β-unsaturated ketone (enone) conjugated to a 1,3,2-dioxaborolane ring. This compound is of significant interest in organic synthesis due to its dual functionality: the boronic ester group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the enone moiety allows for subsequent transformations such as Michael additions or cycloadditions . Its molecular formula is C₁₁H₁₇BO₃, with a molecular weight of 212.09 g/mol.
Properties
IUPAC Name |
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-7H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXORKYUYGAUCBT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one typically involves the reaction of a suitable alkyne with a boronic ester. One common method is the hydroboration of an alkyne followed by oxidation to form the desired product. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized organic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one is used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds.
Biology
In biological research, this compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound may be explored for their potential as drug candidates, particularly in the development of boron-containing pharmaceuticals.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one exerts its effects involves the interaction of the boron atom with other chemical species. The boron atom can form stable complexes with various ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs sharing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core but differing in substituents:
Reactivity and Stability
- Enone vs. Aryl/Analog Groups: The enone group in the target compound increases electrophilicity, making it reactive toward nucleophiles (e.g., in Michael additions). In contrast, aryl boronic esters (e.g., 3-methylanisole derivative ) are more stable and optimized for cross-coupling reactions.
- Stability Challenges: The enone moiety may reduce hydrolytic stability compared to alcohol or methoxy-substituted analogs. For instance, the alcohol derivative () exhibits higher stability due to intramolecular hydrogen bonding .
Key Research Findings
Functional Group Influence on Reactivity: Electron-withdrawing groups (e.g., enone) reduce boronic ester stability but enhance versatility in cascade reactions. Electron-donating groups (e.g., methoxy in anisole derivatives) improve stability and cross-coupling efficiency .
Synthetic Optimization :
- Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., IPr·HCl) are critical for achieving high yields in boronic ester syntheses .
- Steric hindrance from the dioxaborolane ring necessitates tailored reaction conditions for bulky substrates .
Comparative Stability Data: Compound Type Hydrolytic Stability (t₁/₂ in H₂O) Thermal Stability (°C) Enone derivative (target) <24 hours Decomposes above 120 Alcohol derivative () >1 week Stable up to 180 Aryl derivative () >1 month Stable up to 200
Biological Activity
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and safety profiles.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a dioxaborolane moiety, which is known for its role in various chemical reactions and biological interactions. The molecular formula is , and it has a molecular weight of 226.08 g/mol .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Staphylococcus aureus : Exhibited MIC values ranging from 4–8 μg/mL against multidrug-resistant strains .
- Mycobacterium species : Showed potent activity against Mycobacterium abscessus and Mycobacterium smegmatis with similar MIC values .
Anticancer Activity
This compound has been evaluated for its anticancer potential:
- Cell Proliferation Inhibition : Studies indicated that it has an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells. Notably, it showed a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window .
- Metastasis Inhibition : In vivo studies demonstrated that treatment with this compound significantly inhibited lung metastasis in mouse models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been noted to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells .
Safety and Toxicity
Toxicological assessments have shown that the compound possesses acceptable safety profiles at high doses. For instance:
- In a study involving healthy mice, no significant adverse effects were observed at doses up to 40 mg/kg administered orally for three consecutive days .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic settings:
- Breast Cancer Model : A BALB/c nude mouse model was used to assess the efficacy of this compound in inhibiting tumor growth and metastasis.
- Results indicated a substantial reduction in metastatic nodules following treatment.
- Antimicrobial Efficacy : Clinical trials have investigated its effectiveness against resistant bacterial strains.
- The compound demonstrated significant antibacterial activity with low toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
